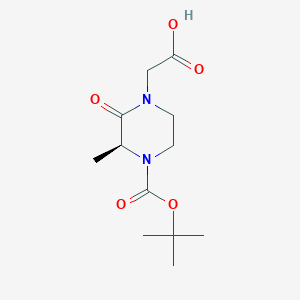

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one: is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxymethyl group, and a methyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one typically involves multiple steps. One common method includes the protection of the piperazine nitrogen atoms with a Boc group, followed by the introduction of the carboxymethyl group through alkylation. The methyl group is then introduced via a methylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps like crystallization or chromatography to achieve the desired quality.

化学反応の分析

Types of Reactions: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperazine derivatives.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is primarily utilized as an intermediate in the synthesis of diverse pharmaceutical agents. It plays a crucial role in developing drugs that target neurological disorders and other therapeutic areas. The compound's ability to enhance the bioavailability and stability of drug candidates makes it invaluable in medicinal chemistry.

Peptide Synthesis

Enhancement of Therapeutics

This compound is also employed in the preparation of peptide-based therapeutics. Its structural characteristics allow it to improve the stability of peptides, which is essential for their efficacy and shelf-life in clinical applications.

Drug Delivery Systems

Targeted Delivery Mechanisms

Incorporating this compound into drug delivery systems has shown promise in enhancing the targeted delivery of therapeutic agents. This application minimizes side effects while maximizing therapeutic outcomes, particularly in cancer therapies where precision is critical.

Research in Medicinal Chemistry

Structure-Activity Relationship Studies

The compound serves as a valuable tool for medicinal chemists exploring structure-activity relationships (SAR). By modifying its structure, researchers can design more effective drug candidates with improved pharmacological profiles.

Biochemical Assays

Studying Enzyme Interactions

this compound is utilized in various biochemical assays to study enzyme interactions and metabolic pathways. This application provides insights into drug metabolism and the mechanisms of action of various therapeutic agents.

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Peptide Synthesis | Enhances stability and bioavailability of peptide-based therapeutics |

| Drug Delivery Systems | Improves targeted delivery, minimizing side effects |

| Medicinal Chemistry Research | Valuable for SAR studies to design effective drug candidates |

| Biochemical Assays | Used to study enzyme interactions and metabolic pathways |

Case Studies and Research Findings

- Antimalarial Activity : A study evaluated derivatives related to this compound, demonstrating promising antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. This research highlights the potential for developing new antimalarial agents based on modifications of this compound .

- Neuropathic Pain Management : Research indicated that piperazine derivatives, including those related to this compound, act as dual antagonists for specific glutamate receptors implicated in neuropathic pain. These findings suggest potential therapeutic applications in pain management .

- Peptide Therapeutics Development : Another study focused on the use of compounds like this compound to enhance peptide stability during synthesis, leading to more effective therapeutic options .

作用機序

The mechanism of action of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc group can be selectively removed to expose reactive sites on the piperazine ring, allowing for interactions with biological targets such as enzymes or receptors. The carboxymethyl and methyl groups can also influence the compound’s binding affinity and selectivity.

類似化合物との比較

(3S)-4-Boc-1-carboxymethyl-3-ethyl-piperazin-2-one: Similar structure with an ethyl group instead of a methyl group.

(3S)-4-Boc-1-carboxymethyl-3-phenyl-piperazin-2-one: Contains a phenyl group, offering different chemical properties.

(3S)-4-Boc-1-carboxymethyl-3-hydroxy-piperazin-2-one: Features a hydroxy group, providing different reactivity.

Uniqueness: (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is unique due to its specific combination of functional groups. The Boc protecting group provides stability and selectivity in reactions, while the carboxymethyl and methyl groups offer versatility in chemical modifications. This combination makes it a valuable compound in various research and industrial applications.

生物活性

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a synthetic organic compound belonging to the piperazine class, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a carboxymethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes or modulating receptor functions, potentially serving as an agonist or antagonist. The specific pathways and interactions depend on the structural characteristics of the compound and the biological context in which it is studied.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that certain piperazine derivatives can inhibit glutamate transporters, which are crucial for neurotransmitter regulation in the central nervous system . This inhibition can lead to alterations in synaptic transmission and has implications for neurological disorders.

Receptor Binding

The compound's structural features suggest potential binding affinity to various receptor types, particularly glutamate receptors. Piperazine derivatives have been explored for their antagonistic effects on N-methyl-D-aspartate (NMDA) receptors, which are integral to synaptic plasticity and memory function . The interaction with these receptors can influence excitatory neurotransmission and has therapeutic implications in treating conditions like neuropathic pain and epilepsy.

Study 1: NMDA Receptor Antagonism

A study investigated the effects of piperazine derivatives on NMDA receptor subtypes. The results indicated that certain derivatives displayed selective antagonism towards GluN2C and GluN2D subunits, showing promise for developing treatments for neuropathic pain . The pharmacological characterization included binding affinity assays and functional studies in animal models.

Study 2: Glutamate Transport Inhibition

Another research effort focused on the inhibitory effects of piperazine derivatives on glutamate transporters. The findings revealed that modifications in the piperazine structure significantly enhanced inhibitory potency, suggesting that this compound could be a candidate for further development in neuropharmacology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one | Benzyl group enhances binding affinity | Enzyme inhibition, receptor modulation |

| This compound | Methyl group may affect potency | Potential NMDA receptor antagonist |

| (3S)-4-Boc-1-carboxymethyl-4-methyl-piperazin-2-one | Different substitution pattern | Varies in receptor selectivity |

The comparison highlights how structural modifications can influence biological activity, particularly regarding receptor selectivity and enzyme inhibition efficacy.

特性

IUPAC Name |

2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLOAJFJXIMGK-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。